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molecular formula C7H8ClN3O B1397147 5-chloro-N,N-dimethylpyrazine-2-carboxamide CAS No. 915949-00-7

5-chloro-N,N-dimethylpyrazine-2-carboxamide

Cat. No. B1397147
M. Wt: 185.61 g/mol
InChI Key: IBZOWEQTYFZAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07671060B2

Procedure details

Oxalyl chloride (1.7 mL, 19 mmol) was added to a suspension of 5-chloropyrazine-2-carboxylic acid (CAS no. 36070-80-1) (2.53 g, 16.0 mmol) in dichloromethane (25 mL) and DMF (4 drops) at RT and under argon. The mixture was allowed to stir for 1.5 h, concentrated in vacuo to and the residue was re-dissolved in dichloromethane (25 mL). Dimethylamine (2M in THF, 8.77 mL, 17.6 mmol) was then added dropwise followed by triethylamine (4.9 mL, 35 mmol) and allowed to stir for a further 5.5 hours. The reaction mixture was concentrated in vacuo and the residue was re-dissolved in dichloromethane and filtered. The filtrate was chromatographed on silica, eluting with a gradient of 50-100% ethyl acetate in isohexanes to give the desired compound (1.88 g).
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.77 mL
Type
reactant
Reaction Step Two
Quantity
4.9 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[Cl:7][C:8]1[N:9]=[CH:10][C:11]([C:14]([OH:16])=O)=[N:12][CH:13]=1.[CH3:17][NH:18][CH3:19].C(N(CC)CC)C>ClCCl.CN(C=O)C>[Cl:7][C:8]1[N:9]=[CH:10][C:11]([C:14]([N:18]([CH3:19])[CH3:17])=[O:16])=[N:12][CH:13]=1

Inputs

Step One
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=CC(=NC1)C(=O)O
Step Two
Name
Quantity
8.77 mL
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
4.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to and the residue
DISSOLUTION
Type
DISSOLUTION
Details
was re-dissolved in dichloromethane (25 mL)
STIRRING
Type
STIRRING
Details
to stir for a further 5.5 hours
Duration
5.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was re-dissolved in dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was chromatographed on silica
WASH
Type
WASH
Details
eluting with a gradient of 50-100% ethyl acetate in isohexanes

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1N=CC(=NC1)C(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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